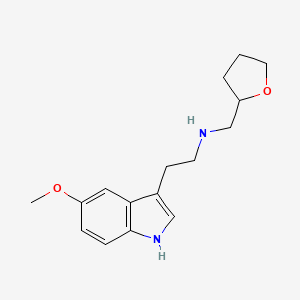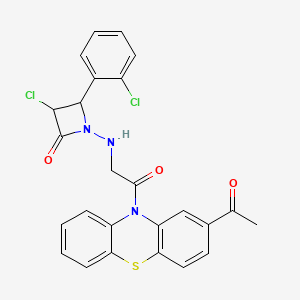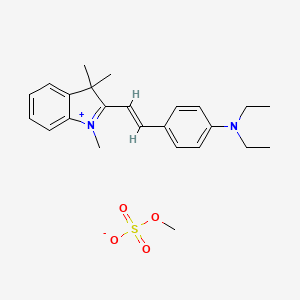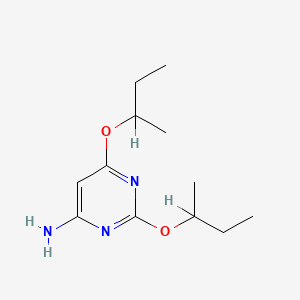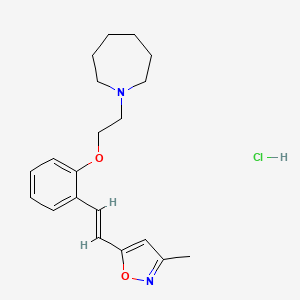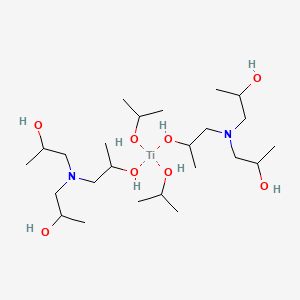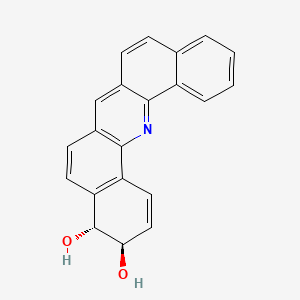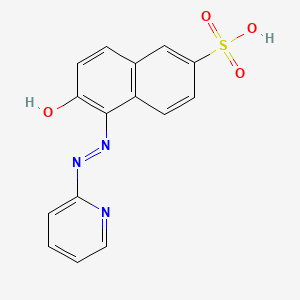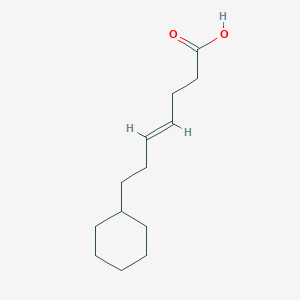
L5F3JR7Uex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-7-Cyclohexyl-4-heptenoic acid, identified by the Unique Ingredient Identifier L5F3JR7Uex, is a compound with the molecular formula C13H22O2 This compound is known for its unique structure, which includes a cyclohexyl group attached to a heptenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-7-cyclohexyl-4-heptenoic acid typically involves the reaction of cyclohexylmagnesium bromide with an appropriate heptenoic acid derivative under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of (4E)-7-cyclohexyl-4-heptenoic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and consistent.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-7-Cyclohexyl-4-heptenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the heptenoic acid chain to a single bond, resulting in a saturated compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexyl ring or the heptenoic acid chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of saturated cyclohexyl heptanoic acid.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4E)-7-Cyclohexyl-4-heptenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4E)-7-cyclohexyl-4-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylacetic acid: Similar structure but with an acetic acid chain instead of a heptenoic acid chain.
Cyclohexylpropionic acid: Contains a propionic acid chain, making it shorter than (4E)-7-cyclohexyl-4-heptenoic acid.
Cyclohexylbutyric acid: Features a butyric acid chain, differing in length and properties.
Uniqueness
(4E)-7-Cyclohexyl-4-heptenoic acid is unique due to its specific heptenoic acid chain length and the presence of a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
477327-28-9 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(E)-7-cyclohexylhept-4-enoic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-2,12H,3-11H2,(H,14,15)/b2-1+ |
Clave InChI |
JMFSPBCEJRJMPH-OWOJBTEDSA-N |
SMILES isomérico |
C1CCC(CC1)CC/C=C/CCC(=O)O |
SMILES canónico |
C1CCC(CC1)CCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


